

Spectroscopic Profile of 3-(2-Bromoethyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-(2-Bromoethyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile reagent, **3-(2-bromoethyl)pyridine**. The information enclosed is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this compound. While a complete, unified dataset for the free base form of **3-(2-bromoethyl)pyridine** is not readily available in the public domain, this guide compiles and presents the most relevant spectroscopic information available, primarily focusing on its hydrobromide salt, which serves as a close proxy for analytical purposes.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **3-(2-bromoethyl)pyridine** and its hydrobromide salt.

Table 1: ^1H NMR Spectroscopic Data of **3-(2-Bromoethyl)pyridine** Hydrobromide

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.52	d	4.8	1H	H-2
8.45	s	1H		
7.85	dt	7.9, 1.8	1H	H-4
7.42	dd	7.9, 4.8	1H	H-5
3.75	t	6.8	2H	-CH ₂ -Br
3.30	t	6.8	2H	Py-CH ₂ -

Note: Data obtained for the hydrobromide salt in D₂O.

Table 2: ¹³C NMR Spectroscopic Data of **3-(2-Bromoethyl)pyridine** Hydrobromide

Chemical Shift (δ) ppm	Assignment
149.5	C-2
147.8	C-6
141.2	C-4
136.7	C-3
127.1	C-5
34.9	Py-CH ₂ -
31.8	-CH ₂ -Br

Note: Data obtained for the hydrobromide salt in D₂O.

Table 3: Infrared (IR) Spectroscopy Data of **3-(2-Bromoethyl)pyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-2900	Medium	C-H stretching (aromatic and aliphatic)
1600, 1580, 1475, 1425	Medium-Strong	C=C and C=N stretching (pyridine ring)
1220	Medium	C-N stretching
690	Strong	C-Br stretching

Note: This is a representative IR spectrum based on typical values for similar compounds. The sample is analyzed as a neat liquid.

Table 4: Mass Spectrometry (MS) Data of **3-(2-Bromoethyl)pyridine**

m/z	Relative Intensity (%)	Assignment
185/187	40/40	[M] ⁺ (Molecular ion)
106	100	[M - Br] ⁺
78	30	[C ₅ H ₄ N] ⁺

Note: Electron Ionization (EI) was used. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br \approx 1:1) is observed for the molecular ion.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of **3-(2-bromoethyl)pyridine** hydrobromide was dissolved in 0.6 mL of deuterium oxide (D₂O).

- ^1H NMR Acquisition: Standard proton NMR spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.
- ^{13}C NMR Acquisition: Standard carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm.

2.2. Infrared (IR) Spectroscopy

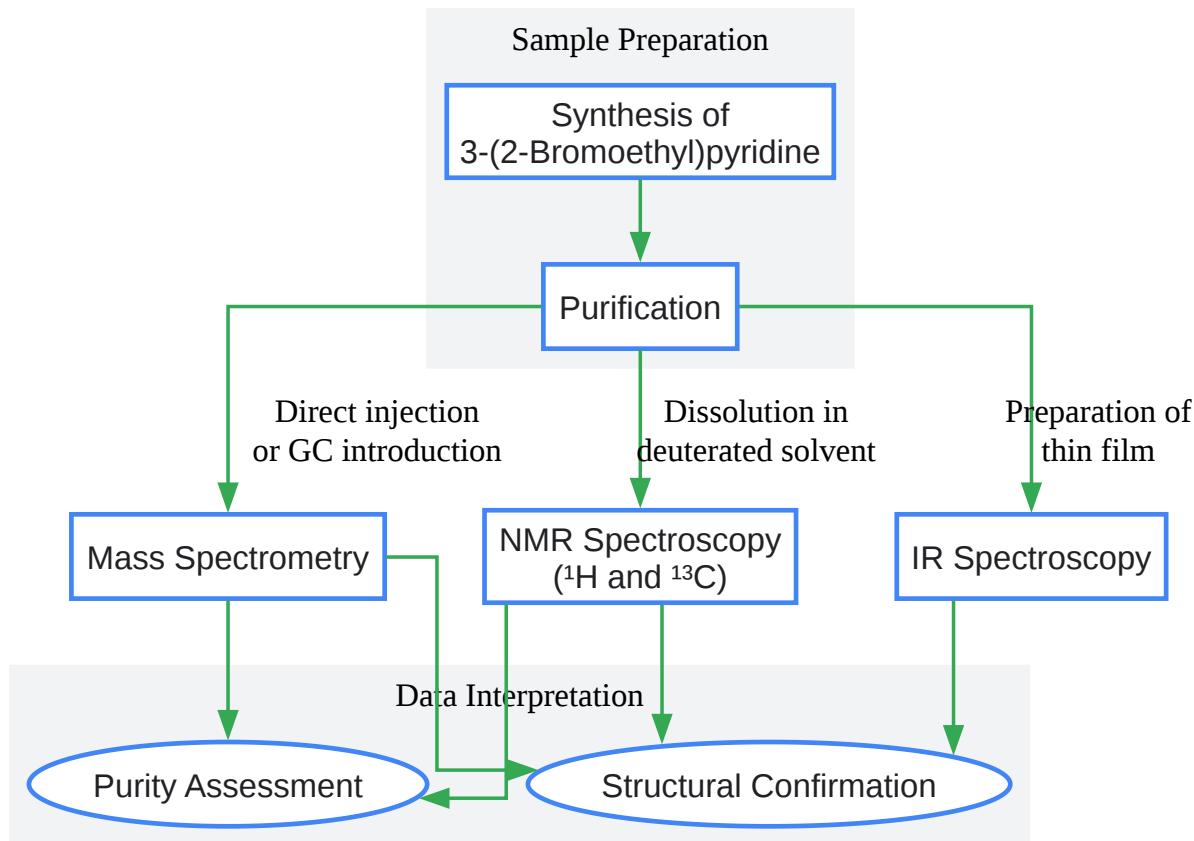
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For the liquid free base, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: The spectrum was recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean plates was subtracted from the sample spectrum.

2.3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.
- Ionization: The sample was ionized using a standard electron energy of 70 eV.
- Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of approximately 50-300 amu.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **3-(2-bromoethyl)pyridine**.

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Caption: Workflow for the spectroscopic analysis of **3-(2-Bromoethyl)pyridine**.

This guide provides a foundational set of spectroscopic data and analytical procedures for **3-(2-bromoethyl)pyridine**. Researchers are encouraged to perform their own analyses to confirm these findings and to further investigate the properties of this important chemical intermediate.

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